Product packaging for N-Acetyl-L-glycyl-L-glutamine(Cat. No.:CAS No. 140945-51-3)

N-Acetyl-L-glycyl-L-glutamine

Cat. No.: B117806
CAS No.: 140945-51-3
M. Wt: 245.23 g/mol
InChI Key: IZJNUYGFKMBWKR-LURJTMIESA-N
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Description

Historical Context of Peptide and Acetylated Amino Acid Derivative Research

The investigation of peptides and their derivatives is a cornerstone of modern biochemistry and pharmacology. Peptides, short chains of amino acids, are fundamental to numerous physiological processes. nih.gov The synthesis and study of peptides in the laboratory setting have allowed for the detailed exploration of their structure-function relationships. nih.gov

A significant area of this research has been the chemical modification of amino acids and peptides to enhance their properties. Acetylation, the addition of an acetyl group, is a common modification. Historically, research into acetylated amino acids has been driven by several factors. In the mid-20th century, methods were developed for the selective acetylation of amino acids, which proved useful in peptide chemistry and drug development. The acetylation of the N-terminus of a peptide can, for instance, increase its stability by protecting it from degradation by aminopeptidases.

The study of glutamine-containing dipeptides, such as glycyl-L-glutamine, gained traction as a means to address the instability of free L-glutamine in aqueous solutions. evonik.com L-glutamine is a crucial nutrient for rapidly dividing cells but is prone to degradation. evonik.comub.edu The development of more stable dipeptide forms like glycyl-L-glutamine and L-alanyl-L-glutamine was a significant advancement for their use in cell culture media and parenteral nutrition. evonik.com This historical context of improving peptide stability and bioavailability sets the stage for the investigation of N-acetylated dipeptides like N-Acetyl-L-glycyl-L-glutamine.

Elucidating the Rationale for Investigating this compound in Biochemical Systems

The primary rationale for investigating this compound stems from the potential advantages conferred by its N-acetylation. This modification can influence the compound's solubility, stability, and interaction with biological systems. The research into its parent compound, glycyl-L-glutamine, has shown neurotrophic effects and a role in maintaining acetylcholinesterase levels, suggesting that this compound may have similar or modulated neuroactive properties. pnas.orgdtic.mil

One of the key areas of investigation for glutamine derivatives is their role as a stable source of glutamine. Studies on the related compound N-acetyl-L-glutamine have demonstrated its high chemical stability compared to free glutamine, particularly under the harsh conditions of sterilization. researchgate.net Furthermore, N-acetyl-L-glutamine has been shown to be a readily available source of glutamine in vivo. nih.gov This suggests that this compound could also serve as a stable and bioavailable precursor for both glycine (B1666218) and glutamine, which are involved in a myriad of metabolic pathways, including neurotransmission and immune function.

The investigation of this compound is also driven by its potential for unique biological activities. In one study, N-Acetyl-glycyl-L-glutamine was shown to reverse β-endorphin-induced hypotension, although it was less potent than glycyl-L-glutamine. evitachem.com This finding indicates that while the N-acetylation may modulate the activity of the parent dipeptide, it does not abolish it, opening avenues for its investigation in various physiological contexts.

PropertyL-GlutamineGlycyl-L-glutamineN-Acetyl-L-glutamineThis compound
Stability in Aqueous Solution UnstableMore stable than L-glutamineHighly stablePotentially highly stable
Primary Metabolic Fate Energy source, precursor for nucleotides and glutathione (B108866)Hydrolysis to glycine and glutamineDeacetylation to glutaminePotential hydrolysis and deacetylation
Key Research Application Cell culture nutrientStable glutamine source in parenteral nutrition and cell cultureStable glutamine source, neuroprotective studiesResearch tool, potential neuroactive agent

Identified Knowledge Gaps and Prospective Research Trajectories for this compound

Despite the clear rationale for its investigation, research specifically focused on this compound is limited, and several knowledge gaps exist. The majority of detailed studies have been conducted on its parent compound, glycyl-L-glutamine, and the related acetylated amino acid, N-acetyl-L-glutamine.

A significant gap is the lack of comprehensive studies on the metabolic fate of this compound. While it is presumed to be hydrolyzed to N-acetyl-glycine and L-glutamine, the specific enzymes involved and the rate of this hydrolysis in different tissues are not well-characterized. The subsequent metabolism of N-acetyl-glycine is also an area that requires further investigation.

Furthermore, there is a scarcity of data on the specific biological activities of this compound beyond the initial finding related to its effect on hypotension. evitachem.com Future research should aim to systematically evaluate its effects in various in vitro and in vivo models, particularly in the context of neuroprotection and as a glutamine-delivering molecule. Comparative studies with glycyl-L-glutamine and N-acetyl-L-glutamine would be crucial to delineate the specific contributions of the dipeptide structure and the N-acetylation.

Prospective research trajectories should include:

Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Enzymatic Studies: Identification and characterization of the enzymes responsible for its hydrolysis and metabolism.

Neurobiological Investigations: In-depth studies of its effects on neuronal cells and its potential as a neuroprotective or neurotrophic agent.

Comparative Efficacy Studies: Direct comparison of its biological effects with those of L-glutamine, glycyl-L-glutamine, and N-acetyl-L-glutamine in various experimental models.

The limited availability of research on this compound presents a clear opportunity for future investigations to explore the potential of this unique dipeptide derivative.

Research AreaCurrent Status for this compoundFuture Research Directions
Metabolism and Pharmacokinetics Largely uninvestigatedDetailed ADME studies; identification of metabolizing enzymes.
Neuroprotective Effects Suggested by related compounds, but limited direct evidenceSystematic in vitro and in vivo studies on neuronal models.
Comparative Biological Activity One study on hypotension, but otherwise limitedDirect comparative studies against parent and precursor compounds.
Stability and Formulation Presumed to be stable, but limited published dataComprehensive stability profiling under various conditions for potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O5 B117806 N-Acetyl-L-glycyl-L-glutamine CAS No. 140945-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-5(13)11-4-8(15)12-6(9(16)17)2-3-7(10)14/h6H,2-4H2,1H3,(H2,10,14)(H,11,13)(H,12,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJNUYGFKMBWKR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for N Acetyl L Glycyl L Glutamine

Chemical Synthesis Approaches for N-Acetylated Peptides

The chemical synthesis of N-Acetyl-L-glycyl-L-glutamine is a sequential process that begins with the modification of the N-terminus of glycine (B1666218), followed by the coupling of this acetylated amino acid to L-glutamine. This process requires careful management of protecting groups and reaction conditions to achieve the desired product with high stereochemical integrity.

N-terminal acetylation is a critical modification that can enhance a peptide's stability by mimicking the structure of natural proteins and protecting against degradation by aminopeptidases. formulationbio.comlifetein.com For the synthesis of this compound, the first step is the acetylation of the glycine residue.

Acetic anhydride is a widely used and effective reagent for this purpose. nih.gov The reaction mechanism involves the nucleophilic attack of the free amino group of glycine on one of the carbonyl carbons of acetic anhydride. wpmucdn.com This forms a tetrahedral intermediate, which then collapses, resulting in the formation of an amide bond (the acetyl group) and acetic acid as a byproduct. wpmucdn.com The process is often carried out in aqueous or organic solvents. orgsyn.orgwikipedia.org One common method involves dissolving glycine in water and adding acetic anhydride while stirring vigorously. The reaction is exothermic, and the N-acetylglycine product often crystallizes out of the solution upon cooling. orgsyn.org The efficiency of this method can lead to high yields, often in the range of 89-92%. orgsyn.org

Controlling the reaction conditions, such as temperature and the amount of acetic anhydride, is crucial for achieving selective acetylation of the α-amino group without modifying other reactive groups, although this is not a concern for the simple structure of glycine. nih.govnih.gov

Table 1: Comparison of Acetylation Methods for Glycine

Method Reagent Typical Solvent Key Features
Schotten-Baumann Reaction Acetic Anhydride Water High yield, simple procedure, product may crystallize directly from solution. orgsyn.org
Anhydrous Acetylation Acetic Anhydride Glacial Acetic Acid Can achieve yields over 94%.

Following the synthesis of N-acetylglycine, the next step is the formation of a peptide bond with L-glutamine. This requires the activation of the carboxyl group of N-acetylglycine to facilitate its reaction with the amino group of L-glutamine. The mixed anhydride method is a classic and cost-effective technique for this purpose. thieme-connect.dehighfine.com

This method involves two primary steps:

Activation: The N-protected amino acid (N-acetylglycine) is reacted with an acid chloride, typically a chloroformate like isobutyl chloroformate or isopropyl chloroformate, in the presence of a tertiary amine (e.g., N-methylmorpholine) at a low temperature (often -15°C). thieme-connect.decdnsciencepub.com This forms a mixed carboxylic-carbonic acid anhydride.

Coupling: The amino component (an ester of L-glutamine, as its carboxyl group must be protected) is then added to the activated mixed anhydride. The amino group attacks the carbonyl carbon of the N-acetylglycine portion of the anhydride, forming the desired peptide bond and releasing carbon dioxide and an alcohol as byproducts. google.com

The choice of chloroformate and tertiary amine/solvent combination is critical for minimizing side reactions, such as the formation of urethane, which occurs if the amino component attacks the carbonate moiety of the mixed anhydride instead of the correct carbonyl group. thieme-connect.decdnsciencepub.com For instance, using N-methylpiperidine in dichloromethane has been shown to be an effective combination for reducing urethane formation. cdnsciencepub.com Isopropyl chloroformate is considered superior in some cases as it can reduce racemization compared to ethyl or isobutyl chloroformate. researchgate.net

Table 2: Key Reagents in Mixed Anhydride Peptide Bond Formation

Reagent Type Example Role in Synthesis
Activating Agent Isobutyl Chloroformate Reacts with the N-protected amino acid to form a reactive mixed anhydride. thieme-connect.de
Tertiary Base N-Methylmorpholine (NMM) Acts as a base to facilitate the formation of the mixed anhydride. google.com
Amino Component L-Glutamine Methyl Ester Provides the nucleophilic amino group for peptide bond formation.

To ensure the specific and desired peptide bond is formed between N-acetylglycine and L-glutamine, protective groups must be used to block other reactive sites in the molecules. nih.govwikipedia.org For the synthesis of this compound, this involves protecting the C-terminal carboxyl group of L-glutamine and its side-chain amide.

An orthogonal protection strategy is often employed, meaning that different protecting groups are used for different functional sites, and each can be removed under specific conditions without affecting the others. nih.goviris-biotech.de

C-Terminal Protection of L-Glutamine: The carboxyl group of L-glutamine is typically protected as an ester, such as a methyl or benzyl ester. This prevents it from reacting during the peptide coupling step. This protecting group is removed in the final stage of the synthesis.

Side-Chain Protection of L-Glutamine: The amide group in the side chain of glutamine can undergo side reactions under certain conditions. To prevent this, it is often protected with a group like the trityl (Trt) group. cem.de The Trt group is acid-labile and can be removed during the final deprotection step.

N-Terminal Protection of Glycine: In this specific synthesis, the N-acetyl group itself functions as a permanent protecting group for the N-terminus of glycine, as it is part of the final target molecule.

Maintaining the stereochemical integrity of the chiral L-glutamine center is paramount during peptide synthesis, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can impact biological activity. researchgate.net The activation of the carboxyl group, particularly in methods like the mixed anhydride technique, can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization. bachem.com

Several strategies are employed to minimize or prevent racemization:

Low Temperatures: Carrying out the activation and coupling steps at low temperatures, typically around -15°C, is a standard practice to reduce the rate of racemization. cdnsciencepub.com

Choice of Base and Solvent: The combination of the tertiary amine and the solvent has a significant impact. Weaker bases and specific solvents can reduce the extent of racemization. For instance, N-methylpiperidine has been shown to be superior to other bases in certain solvents for minimizing racemization. cdnsciencepub.comcdnsciencepub.com

Use of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) can be added to the reaction. These additives can react with the activated intermediate to form an active ester that is less prone to racemization while still being reactive enough for the coupling reaction. bachem.compeptide.com

Reagent Selection: The choice of activating agent can also influence stereochemical outcomes. Isopropyl chloroformate has been reported to result in less racemization compared to isobutyl or ethyl chloroformate in certain model systems. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production (drawing parallels from L-alanyl-L-glutamine synthesis)

While chemical synthesis is a well-established route, biocatalytic methods offer a greener and more specific alternative, often avoiding the need for complex protecting group chemistry and reducing the risk of racemization. acs.org Although specific enzymatic pathways for this compound are not extensively detailed, parallels can be drawn from the successful biocatalytic production of the structurally similar dipeptide, L-alanyl-L-glutamine. nih.govnih.gov

The enzymatic synthesis of L-alanyl-L-glutamine has been achieved using enzymes such as α-amino acid ester acyltransferase (SsAet) and L-amino acid α-ligase (Lal). acs.orgnih.gov

α-Amino Acid Ester Acyltransferase (AET): This enzyme catalyzes the reaction between an L-amino acid ester (e.g., L-alanine methyl ester) and an L-amino acid (e.g., L-glutamine). acs.org A whole-cell biocatalyst system, often using engineered yeast or E. coli, can be employed for this process. nih.govresearchgate.net The optimal conditions for this reaction have been determined to be around pH 8.5 and 25°C, achieving high molar yields. nih.govaiche.org

L-Amino Acid α-Ligase (Lal): This enzyme directly joins two unprotected amino acids in an ATP-dependent manner. nih.gov This approach avoids the use of amino acid esters as substrates.

Drawing a parallel, a potential biocatalytic route for this compound could involve an enzyme capable of recognizing N-acetylglycine (or its ester) as the acyl donor and L-glutamine as the acyl acceptor. This would offer a highly specific, one-step reaction under mild aqueous conditions, potentially leading to a cleaner product profile with high stereopurity.

Purification and Isolation Techniques for this compound (e.g., recrystallization, column chromatography, electrodialysis)

After synthesis, the crude product contains the desired dipeptide along with unreacted starting materials, byproducts, and reagents. A robust purification strategy is essential to isolate this compound with high purity.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. researchgate.net As the solution cools, the desired dipeptide crystallizes out, leaving impurities behind in the solvent. researchgate.net The choice of solvent is critical; for polar molecules like dipeptides, solvents like water, ethanol, or acetonitrile (B52724), or mixtures thereof, are often effective. researchgate.netnih.gov

Column Chromatography: This is a powerful and widely used method for peptide purification. column-chromatography.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most popular method for peptide purification. gilson.com The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is used to elute the components. polypeptide.com Separation is based on hydrophobicity; more hydrophobic molecules are retained longer on the column. gilson.com This technique is highly effective at separating the target peptide from closely related impurities. waters.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. gilson.com Depending on the pH, peptides can be positively or negatively charged and will bind to a resin with the opposite charge. They can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.

Electrodialysis: This is a membrane-based separation process that uses an electric potential to transport ions across ion-exchange membranes. It can be effective for desalting the peptide solution, removing inorganic salts used during synthesis or pH adjustments. Cations and anions from the salts will migrate through the cation- and anion-exchange membranes, respectively, leaving the neutral or zwitterionic dipeptide in the purified stream.

Table 3: Overview of Purification Techniques

Technique Separation Principle Primary Application
Recrystallization Differential solubility at varying temperatures. researchgate.net Final purification of the solid product; removal of soluble impurities.
Reversed-Phase Chromatography (RPC) Hydrophobicity. gilson.com High-resolution separation of the target peptide from synthesis-related impurities. polypeptide.com
Ion-Exchange Chromatography (IEX) Net charge of the molecule. gilson.com Removal of charged impurities or separation of peptides with different pI values.

Advancements in Industrial-Scale Production of this compound

The industrial-scale production of this compound is a multi-step process that leverages advancements in peptide synthesis and purification technologies to ensure high yield, purity, and cost-effectiveness. While specific industrial methodologies for the direct synthesis of this compound are not extensively detailed in publicly available literature, the manufacturing process can be understood as a logical combination of the industrial production of the core dipeptide, glycyl-L-glutamine, followed by a subsequent N-acetylation step. This approach allows for optimized production of the foundational dipeptide, which is then specifically modified to yield the final N-acetylated compound.

A prevalent and efficient method for the industrial preparation of glycyl-L-glutamine involves the acylation of L-glutamine with chloroacetyl chloride under controlled alkaline and low-temperature conditions. This initial reaction forms an N-chloroacetyl-L-glutamine aqueous solution. This intermediate then undergoes ammonolysis under pressure, where the chloro group is displaced by an amino group, to form the dipeptide. Subsequent steps of concentration, crystallization, filtration, and drying yield the crude glycyl-L-glutamine. For high-purity grades, such as those required for pharmaceutical applications, further purification using techniques like resin chromatography is employed.

Key advancements in this industrial process focus on improving yield, simplifying procedural steps, and minimizing industrial waste. The development of one-pot synthesis methods for the dipeptide crude product represents a significant process optimization. Furthermore, the use of electrodialysis membrane separation for the N-chloroacetyl-L-glutamine aqueous solution is an innovative step to enhance purity before ammonolysis. These methodologies are designed for large-scale production and can meet the stringent quality requirements for products intended for injection.

Following the synthesis of high-purity glycyl-L-glutamine, the final step is N-acetylation. In a typical industrial setting, this is achieved by reacting the dipeptide with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to ensure selective acetylation of the N-terminal glycine residue. For instance, the acetylation of amino acids and peptides can be effectively carried out in aqueous solutions using acetic anhydride.

Research Findings on Glycyl-L-Glutamine Synthesis: A Precursor to this compound

Detailed research into the industrial synthesis of glycyl-L-glutamine provides a foundational understanding for the production of its N-acetylated derivative. One prominent method is outlined in the following table, detailing the key steps and parameters for a high-yield industrial process.

Table 1: Key Parameters in the Industrial Synthesis of Glycyl-L-Glutamine

Step Reagents and Conditions Key Process Parameters Outcome
Acylation L-glutamine, Chloroacetyl chloride, Sodium hydroxide solution, Toluene, Purified waterTemperature: 8-12 °C; pH: 10.0-11.0N-chloroacetyl-L-glutamine aqueous solution
Purification of Intermediate Electrodialysis membrane separation technologypH of fresh water: 7.5-8.0Purified N-chloroacetyl-L-glutamine aqueous solution
Ammonolysis Ammonia (B1221849) gas, N,N-dimethylformamidePressure: 0.6-0.8 Mpa; Temperature: 38-42 °C; Reaction time: 2 hoursCrude glycyl-L-glutamine
Crystallization MethanolCooling to 20-25 °C with continuous stirring for 3 hoursCrystalline crude glycyl-L-glutamine
Final Purification WA-30 resin-High-purity glycyl-L-glutamine

Another established industrial method for synthesizing glycyl-L-glutamine utilizes a protection chemistry strategy. This process involves protecting the N-terminal of glycine with a tert-butoxycarbonyl (Boc) group using Boc anhydride. The resulting N-tert-butoxycarbonyl-glycine is then condensed with L-glutamine using a chloroformate. The protecting Boc group is subsequently removed with trifluoroacetic acid to yield the crude dipeptide, which is then purified. This method is noted for its use of readily available and inexpensive raw materials, mild reaction conditions, and simplified post-treatment, making it suitable for industrial production with minimal generation of hazardous waste.

Table 2: Alternative Industrial Synthesis of Glycyl-L-Glutamine using Protection Chemistry

Step Reagents and Conditions Key Process Parameters Outcome
N-terminal Protection Glycine, Sodium hydroxide, Boc anhydride, Organic solventTemperature: -5 to 0 °CN-tert-butoxycarbonyl-glycine
Condensation N-tert-butoxycarbonyl-glycine, L-glutamine, Chloroformate, Organic basesTemperature: -15 to -10 °CN-tert-butoxycarbonyl-glycyl-L-glutamine
Deprotection Trifluoroacetic acid, DichloromethaneRoom temperatureCrude glycyl-L-glutamine
Refining Recrystallization-High-purity glycyl-L-glutamine

These advancements in the industrial-scale production of the precursor, glycyl-L-glutamine, are critical for the efficient and economical synthesis of this compound. The choice of a specific synthetic route in an industrial setting would depend on factors such as cost of raw materials, desired purity of the final product, and environmental considerations.

Advanced Analytical Characterization of N Acetyl L Glycyl L Glutamine

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational dynamics of N-Acetyl-L-glycyl-L-glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D Proton, Carbon-13, and 2D techniques like TOCSY, GMQCOSY, GHSQC, GHMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural confirmation of this compound. One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. nih.gov

¹H NMR: The proton NMR spectrum displays distinct signals for the acetyl methyl protons, the glycine (B1666218) methylene (B1212753) protons, and the glutamine methine and methylene protons. The chemical shifts and coupling patterns of these signals are unique to the molecule's structure.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom, including the carbonyl carbons of the acetyl, glycine, and glutamine residues, as well as the aliphatic carbons.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed. nih.gov These include:

Total Correlation Spectroscopy (TOCSY): This technique establishes correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to the glycine and glutamine residues separately. hmdb.cachemrxiv.org

Gradient-selected Magnitude COSY (GMQCOSY): This experiment reveals through-bond proton-proton couplings, helping to trace the connectivity of adjacent protons. nih.gov

Gradient-selected Heteronuclear Single Quantum Coherence (GHSQC): This technique correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. nih.gov

Gradient-selected Heteronuclear Multiple Bond Correlation (GHMBC): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the sequence of the dipeptide and the position of the acetyl group. nih.gov

A study focusing on the decomposition products of N-acetyl-L-glutamine utilized 1D and 2D NMR techniques to identify the molecular structures of the resulting compounds. nih.gov

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~22.5
Glycine α-CH₂~3.8~43.0
Glutamine α-CH~4.3~54.0
Glutamine β-CH₂~2.1~28.0
Glutamine γ-CH₂~2.3~32.0
Acetyl C=O-~173.0
Glycine C=O-~171.0
Glutamine C=O (amide)-~178.0
Glutamine C=O (acid)--

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. smolecule.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. biocompare.comfrontiersin.org

In LC-MS/MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The initial mass analysis provides the mass-to-charge ratio (m/z) of the intact molecule (precursor ion). Subsequent fragmentation of this precursor ion (e.g., through collision-induced dissociation) generates a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. frontiersin.org For instance, the fragmentation of this compound would be expected to show losses of the acetyl group, the glycine residue, and parts of the glutamine side chain.

Research has utilized LC-MS/MS to evaluate N-acetylglutamine and its metabolites in biological samples. frontiersin.org The precursor to product ion transitions are specific and allow for selective quantification. frontiersin.org

Table 2: Illustrative Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₅N₃O₅
Molecular Weight245.23 g/mol
Precursor Ion [M+H]⁺ (m/z)246.10
Key Fragment Ions (m/z)Expected fragments corresponding to the loss of H₂O, CO, NH₃, and cleavage of the peptide and amide bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Coordination Chemistry

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in this compound. smolecule.com

IR Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic absorption bands. These include:

N-H stretching vibrations from the amide and amine groups.

C=O stretching vibrations from the acetyl group, the peptide bond, and the glutamine side-chain amide and carboxylic acid.

C-N stretching vibrations.

O-H stretching from the carboxylic acid.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and can provide insights into the conformation of the peptide backbone and amino acid side chains. pitt.edunih.gov Studies on similar molecules like N-Acetyl-L-glutamine have utilized Raman spectroscopy to investigate the vibrational frequencies and their relationship with molecular structure. pitt.edu The amide bands in the Raman spectrum are sensitive to the local environment and conformation. pitt.edu

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of all expected functional groups and offering clues about its solid-state structure and intermolecular interactions.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (Amide)~3300~3300
C-H Stretch (Aliphatic)~2900-3000~2900-3000
C=O Stretch (Carboxylic Acid)~1730-
C=O Stretch (Amide I)~1650~1650
N-H Bend (Amide II)~1550-
C-N Stretch (Amide III)~1290~1290

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., fluorescence detection with derivatization)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and quantifying this compound. A reversed-phase HPLC method is often employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. researchgate.net

Detection can be achieved using various methods:

UV Detection: While the peptide bonds provide some UV absorbance, the lack of a strong chromophore in this compound can limit sensitivity.

Fluorescence Detection with Derivatization: To enhance sensitivity and selectivity, pre- or post-column derivatization with a fluorescent reagent is often performed. scirp.org Reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react with the primary amine group to produce highly fluorescent derivatives that can be detected at very low concentrations.

Mass Spectrometry (LC-MS): As mentioned earlier, coupling HPLC with a mass spectrometer provides high selectivity and sensitivity for quantification. creative-proteomics.com

HPLC methods are validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. researchgate.net

Table 4: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseGradient or isocratic elution with a mixture of aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol)
DetectionUV (e.g., 210 nm), Fluorescence (with derivatization), or Mass Spectrometry
Flow Rate~1 mL/min
Injection Volume10-20 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials and developing the plate in an appropriate solvent system, the consumption of reactants and the formation of the product can be visually tracked. libretexts.orggoogle.com

The components are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. sigmaaldrich.com Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent, such as ninhydrin, which reacts with primary amines to produce a colored spot. researchgate.net While not as quantitative or high-resolution as HPLC, TLC is an invaluable tool for qualitative analysis and for quickly determining the optimal reaction conditions. sigmaaldrich.com

Computational Chemistry and Conformational Analysis

The flexibility of a peptide is defined by the rotational freedom around its backbone and side-chain torsion angles. For N-Acetyl-L-glutamine-N-methylamide, these angles are designated as φ, ψ, χ1, and χ2 (Figure 1). A complete exploration of the conformational space requires mapping the potential energy surface as a function of these variables.

Figure 1. Skeletal diagram of N-Acetyl-L-glutamine-N-methylamide showing the defined torsional angles crucial for conformational analysis. Adapted from Klipfel et al., 2003. conicet.gov.ar

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Space Exploration

To explore the complex conformational landscape of N-Acetyl-L-glutamine-N-methylamide, researchers employed both ab initio and Density Functional Theory (DFT) methods. conicet.gov.ar The initial exploration was performed at the ab initio Hartree-Fock level with a split-valence basis set (RHF/3-21G). Subsequently, the geometries of the located stationary points were re-optimized using a larger basis set (RHF/6-31G(d)) and, more significantly, with DFT at the B3LYP/6-31G(d) level of theory. conicet.gov.ar

DFT methods, such as B3LYP, are well-suited for such studies as they incorporate electron correlation at a manageable computational cost, providing a more accurate description of molecular energies and structures compared to Hartree-Fock methods alone. conicet.gov.ar This systematic exploration of the potential energy hypersurface, E = E(φ, ψ, χ1, χ2), led to the identification of 59 distinct stable conformers, a deviation from the theoretical maximum of 81, indicating that many potential structures are energetically unfavorable and collapse into more stable forms during optimization. conicet.gov.ar

Analysis of Backbone and Side-Chain Conformations and Their Energetic Stabilities

The 59 stable conformers of N-Acetyl-L-glutamine-N-methylamide were analyzed based on their relative energies, which reveals their probable populations at equilibrium. The stability of each conformer is determined by a delicate balance of steric and electronic effects, including intramolecular interactions.

The conformations are often classified by their backbone torsion angles (φ, ψ), which correspond to well-known regions on a Ramachandran plot, such as α-helical (α), β-sheet (β), and polyproline II (ε) structures. The relative energies calculated at the B3LYP/6-31G(d) level show a significant energy range among the conformers. conicet.gov.ar

The global minimum energy conformer was found to be a β-pleated sheet structure (βL), stabilized by a strong intramolecular hydrogen bond. The relative stabilities are profoundly influenced by the orientation of the glutamine side chain, which can fold back to interact with the peptide backbone. conicet.gov.ar

Below is an interactive data table summarizing the energetic properties of a selection of the most stable conformers identified for N-Acetyl-L-glutamine-N-methylamide.

Table 1: Relative Energies of Selected Stable Conformers of N-Acetyl-L-glutamine-N-methylamide Energies calculated at the B3LYP/6-31G(d) level of theory. Data sourced from Klipfel et al., 2003. conicet.gov.ar

Conformer LabelBackbone ConformationRelative Energy (kcal/mol)Key Intramolecular Interaction
βL(g-,g+,t)aβ-Pleated Sheet0.00C10 Hydrogen Bond (Side-chain to Backbone)
γL(g-,g+,t)aInverse γ-turn0.43C7 Hydrogen Bond (Backbone)
βL(g-,t,t)aβ-Pleated Sheet0.74C5 Hydrogen Bond (Backbone)
αL(g-,g+,t)aLeft-handed α-helix1.39C10 Hydrogen Bond (Side-chain to Backbone)
γD(g-,g+,t)aInverse γ-turn2.28C7 Hydrogen Bond (Backbone)

Investigation of Intramolecular Interactions (e.g., hydrogen bonding) and Electrostatic Potentials

The relative stabilities of the conformers are largely dictated by intramolecular hydrogen bonds. These non-covalent interactions can occur between backbone atoms (forming C5, C7, or C10 rings) or between the side-chain amide and the backbone. conicet.gov.ar The glutamine side chain, being long and flexible, can form a 10-membered ring (C10) by hydrogen bonding from its terminal amide group back to the backbone carbonyl oxygen. conicet.gov.ar This side-chain-to-backbone interaction is a key stabilizing feature in several low-energy conformers, including the global minimum. conicet.gov.ar

The theory of 'Atoms in Molecules' (AIM) was used to analyze and confirm the presence and strength of these hydrogen bonds. conicet.gov.ar Furthermore, Molecular Electrostatic Potential (MEP) maps were generated to visualize the charge distribution across the molecule. conicet.gov.ar MEPs are valuable for understanding intermolecular interactions, as they highlight the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule, predicting how it will interact with other molecules, such as water or biological receptors. conicet.gov.ar In N-Acetyl-L-glutamine-N-methylamide, the most negative potentials are located around the carbonyl oxygen atoms, identifying them as the primary hydrogen bond acceptors. conicet.gov.ar

Biochemical Mechanisms and Metabolic Pathways of N Acetyl L Glycyl L Glutamine

Prodrug Functionality and Hydrolysis Kinetics

As a prodrug, N-Acetyl-L-glycyl-L-glutamine is designed for enhanced stability compared to free glutamine, which is notoriously unstable in aqueous solutions. Its biological activity is contingent upon its conversion into bioactive molecules.

Enzymatic and Non-Enzymatic Hydrolysis Pathways to Glycyl-L-glutamine and Acetic Acid

The initial step in the metabolic activation of this compound is the removal of the N-acetyl group. This deacetylation is primarily an enzymatic process.

Enzymatic Hydrolysis : The hydrolysis of the N-acetyl group from N-acetylated amino acids and peptides is catalyzed by a class of enzymes known as acylases or deacetylases. Specifically, Acylase I is capable of hydrolyzing N-acetyl-L-glutamine, suggesting a similar mechanism for this compound. dss.go.th This enzymatic reaction yields glycyl-L-glutamine and acetic acid. The process is crucial for rendering the molecule available for further breakdown and utilization. While specific kinetic data for this compound is not readily available, a study on N-acetyl-L-glutamine (NAQ) hydrolysis by acylase I provides comparative insights. dss.go.th

Non-Enzymatic Hydrolysis : While enzymatic action is the primary route, the stability of acetylated compounds can be influenced by factors like pH. However, the N-acetyl group generally confers significant stability, and spontaneous, non-enzymatic hydrolysis under physiological conditions is expected to be minimal compared to the enzyme-catalyzed reaction.

Interactive Data Table: Comparative Enzyme Kinetics of Acylase I

SubstrateK_m (mM)V_max (nmol/min/µg enzyme)
N-Acetyl-L-glutamine (NAQ)11.45.54
N-Acetyl-L-methionine (NAM)1.367.48

This table is based on data from a study on N-acetyl-L-glutamine hydrolysis, illustrating the kinetic parameters of Acylase I with different substrates. dss.go.th

Subsequent Hydrolysis of Glycyl-L-glutamine to Glycine (B1666218) and L-Glutamine

Following deacetylation, the resulting dipeptide, glycyl-L-glutamine, undergoes hydrolysis of its peptide bond.

Enzymatic Hydrolysis : This reaction is catalyzed by dipeptidases, which are present in various tissues and in the plasma. These enzymes cleave the peptide bond linking the glycine and L-glutamine residues, releasing the individual amino acids. The degradation kinetics of glycyl-L-glutamine in aqueous solutions have been studied, indicating that the stability is influenced by the N-terminal amino acid residue. nih.gov

Cellular Uptake and Intracellular Metabolism of this compound and its Metabolites

Once liberated, glycine and L-glutamine are transported into cells and channeled into various metabolic pathways essential for cellular function.

Mechanisms of Transport Across Cellular Membranes (e.g., amino acid transporters)

The uptake of this compound and its metabolites is mediated by specific transport systems in the cell membrane.

Dipeptide Transport : Small peptides like glycyl-L-glutamine can be transported across the intestinal epithelium and other cell membranes by peptide transporters such as PepT1 and PepT2. These transporters are known to handle a broad range of di- and tripeptides.

Amino Acid Transport : The final metabolites, L-glutamine and glycine, are transported into cells by various amino acid transporter systems. For instance, glutamine enters cells through transporters like ASCT2/SLC1A5. cellsignal.com Glycine is taken up by specific glycine transporters.

Integration into Central Metabolic Pathways (e.g., tricarboxylic acid cycle)

L-glutamine and glycine are pivotal molecules that feed into the central energy-producing pathway of the cell, the tricarboxylic acid (TCA) cycle.

Glutamine Metabolism (Glutaminolysis) : Glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle. mdpi.com The process begins with the conversion of glutamine to glutamate (B1630785), catalyzed by the enzyme glutaminase (GLS). cellsignal.comnih.gov Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GLUD) or various aminotransferases. cellsignal.comresearchgate.netnih.gov The entry of α-KG into the TCA cycle is crucial for ATP production, especially in rapidly proliferating cells. mdpi.comnih.govnih.gov

Glycine Metabolism : Glycine can be converted to serine by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov Serine can then be metabolized to pyruvate, which can be converted to acetyl-CoA and enter the TCA cycle. Glycine metabolism also intersects with one-carbon metabolism, which is vital for various biosynthetic processes. metwarebio.com

Contribution to Anabolic Processes (e.g., nucleotide and nucleic acid biosynthesis)

Beyond their role in energy metabolism, L-glutamine and glycine are fundamental building blocks for the synthesis of nucleotides, the precursors of DNA and RNA.

Role of L-Glutamine : Glutamine is an essential nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides. iiarjournals.orgnih.govasm.orgnih.gov It provides the nitrogen atoms for positions N-3 and N-9 of the purine ring and is required for the synthesis of GMP from XMP. iiarjournals.org In pyrimidine synthesis, glutamine's amide nitrogen is utilized by carbamoyl phosphate synthetase II in the rate-limiting step. iiarjournals.org

Role of Glycine : The entire glycine molecule (its carbon and nitrogen backbone) is incorporated into the purine ring, forming atoms C4, C5, and N7. researchgate.net This makes glycine a direct and critical precursor for the synthesis of adenine and guanine. nih.govucla.edu

Interactive Data Table: Contribution of Metabolites to Biosynthesis

MetaboliteMajor Anabolic ContributionKey Pathway(s)
L-Glutamine Nitrogen donationDe novo purine and pyrimidine synthesis iiarjournals.orgasm.orgnih.gov
Glycine Carbon and nitrogen backboneDe novo purine synthesis nih.govresearchgate.net

Role in Nitrogen Metabolism and Ammonia (B1221849) Homeostasis

This compound, as a derivative of the amino acid glutamine, is intrinsically linked to the body's nitrogen metabolism and the critical process of ammonia homeostasis. Glutamine is the most abundant free amino acid in the human body and serves as a primary transporter of nitrogen between tissues. frontiersin.orgnih.gov Its dual amino groups, the α-amino group and the side-chain amide group, make it an efficient carrier for nitrogen and a buffer against ammonia toxicity. nih.gov

The metabolism of glutamine is central to ammonia detoxification. In peripheral tissues like muscles and the brain, the enzyme glutamine synthetase catalyzes the fixation of ammonia onto glutamate to form glutamine. nih.govwikipedia.orgresearchgate.net This reaction is a key mechanism for clearing ammonia from these tissues, preventing the neurotoxic accumulation of ammonia in the central nervous system. researchgate.netnih.gov The newly synthesized glutamine is then released into the bloodstream and transported to organs such as the liver, kidneys, and intestines for further processing. researchgate.net

In the liver, glutamine contributes to the urea cycle, the primary pathway for disposing of excess nitrogen and ammonia from the body. nih.gov In the kidneys, the enzyme glutaminase hydrolyzes glutamine to release ammonia, which is then excreted in the urine, a process vital for maintaining acid-base balance. nih.gov

Compounds like N-Acetyl-L-glutamine, an acetylated form of glutamine, serve as stable sources of glutamine. frontiersin.orgguidechem.com After administration, N-Acetyl-L-glutamine is deacetylated, primarily by the kidneys, to release glutamine, which then participates in these metabolic pathways. guidechem.com This leads to an increase in plasma glutamine levels and can contribute to lowering blood ammonia, which is beneficial in conditions like hepatic encephalopathy. guidechem.com Given its structure, this compound would be expected to be metabolized to release its constituent amino acids, including glutamine, thereby contributing to the body's glutamine pool and participating in nitrogen and ammonia homeostasis.

Enzymatic Interactions and Modulations

The metabolism of this compound would ultimately influence the enzymes that govern glutamine homeostasis by modulating the availability of their primary substrate, L-glutamine. The two principal enzymes in this process are glutamine synthetase and glutaminase. nih.gov

Glutamine Synthetase (GS): This enzyme is responsible for synthesizing glutamine from glutamate and ammonia, a reaction that requires ATP. nih.gov GS plays a crucial role in ammonia detoxification, particularly in the brain and muscles. wikipedia.orgnih.gov The activity of GS is essential for assimilating ammonium into amino acids and for the internal recycling of nitrogen. osti.gov By providing a source of glutamine, this compound could indirectly influence GS activity through feedback mechanisms, although the primary regulation occurs in response to nitrogen status and ammonia levels. osti.gov

Glutaminases (GLS): These enzymes catalyze the hydrolysis of glutamine into glutamate and ammonium. nih.gov This process, known as glutaminolysis, is the reverse of the GS reaction and is particularly active in the intestines, kidneys, and immune cells, where glutamate is needed for energy production or as a biosynthetic precursor. nih.govnih.gov The availability of glutamine from sources like this compound would directly provide the substrate for glutaminase activity, fueling cellular processes that depend on glutamine catabolism.

The balance between glutamine synthesis by GS and its breakdown by GLS is tightly regulated and crucial for maintaining nitrogen balance, providing energy, and synthesizing essential compounds like nucleotides and other non-essential amino acids. nih.govembopress.org

While direct studies on this compound are limited, research on the related dipeptide, glycyl-L-glutamine (Gly-Gln), provides significant insight into its potential influence on enzymes of the cholinergic system. Studies have demonstrated that Gly-Gln exhibits neurotrophic properties, specifically affecting the maintenance of acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) levels.

Acetylcholinesterase (AChE): Research involving preganglionic denervation of the cat superior cervical ganglion (SCG) has shown that infusion of Gly-Gln can maintain the levels of AChE. nih.govpnas.org In these experiments, denervation typically causes a significant drop in AChE content. However, continuous infusion of Gly-Gln was found to counteract this effect. nih.govpnas.org This suggests that the dipeptide has a neurotrophic role in supporting the integrity of cholinergic system components. nih.gov

Choline Acetyltransferase (ChAT): Similar effects have been observed with choline acetyltransferase, an enzyme exclusively located in presynaptic axons and their terminals. pnas.orgnih.gov Intracarotid infusion of Gly-Gln was found to oppose the fall in ChAT content that normally follows preganglionic denervation. pnas.orgnih.govnih.gov This finding is particularly noteworthy because it suggests that Gly-Gln may play a role in opposing the degeneration of sectioned axons. pnas.orgnih.gov

The table below summarizes the observed effects of Glycyl-L-glutamine on these key neurotransmitter-related enzymes from in vivo studies.

EnzymeModel SystemTreatmentObserved EffectReference
Acetylcholinesterase (AChE) Preganglionically denervated cat superior cervical ganglionInfusion of Gly-Gln (≥10⁻⁵ M)Maintained AChE content, opposing the fall caused by denervation. nih.gov
Choline Acetyltransferase (ChAT) Preganglionically denervated cat superior cervical ganglionInfusion of Gly-Gln (3 µM)Opposed the fall in ChAT content, suggesting a protective effect on presynaptic terminals. pnas.orgnih.gov

These findings on Gly-Gln suggest that the glycyl-L-glutamine portion of the this compound molecule could potentially exert similar modulatory effects on enzymes crucial for neurotransmission.

Molecular and Cellular Biological Investigations of N Acetyl L Glycyl L Glutamine

Effects on Cellular Proliferation and Viability in In Vitro Systems

The influence of glutamine-containing dipeptides, such as Glycyl-L-glutamine, on cell proliferation and viability has been investigated across various in vitro models, yielding cell-type-specific results. As a stable source of glutamine, these dipeptides are often studied as alternatives to free L-glutamine, which is prone to degradation in culture media.

In studies involving several human tumor cell lines—including K 562 (hematopoietic), Kato III (stomach), Panc 1 (pancreas), and T 47 D (breast)—both N-acetyl-L-glutamine and Glycyl-L-glutamine stimulated cell growth when compared to glutamine-free media. However, their proliferative effect, as measured by the MTT assay over 72 hours, was less pronounced than that of L-glutamine or another dipeptide, L-alanyl-L-glutamine.

Conversely, research on intestinal porcine epithelial cells (IPEC-J2) indicated that Glycyl-L-glutamine significantly reduced cell viability compared to free L-glutamine. repec.org This treatment was associated with an increase in the percentage of cells in the G1 phase of the cell cycle and a decrease in the S phase, suggesting an inhibition of cell cycle progression. repec.org

Studies on immune cells have shown varied outcomes. In cultures of lymphocytes from children with solid tumors, the addition of Glycyl-L-glutamine did not produce a significant difference in lymphocyte proliferation compared to free glutamine. However, in lymphocytes collected from AIDS patients, Glycyl-L-glutamine was found to enhance proliferation in a manner comparable to L-glutamine, suggesting it may help improve immune cell function in certain contexts.

Contributions to Cellular Homeostasis and Response to Metabolic Stress

Role in Antioxidant Defense Systems (e.g., glutathione (B108866) synthesis pathways)

Detailed research specifically investigating the role of N-Acetyl-L-glycyl-L-glutamine in antioxidant defense systems, including its direct or indirect effects on glutathione (GSH) synthesis pathways, is limited in publicly available scientific literature. While its constituent amino acids, glycine (B1666218) and glutamine, are fundamental to cellular antioxidant mechanisms, the specific actions of the combined molecule, this compound, have not been extensively characterized in this context.

Glutathione, a critical intracellular antioxidant, is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine. Glutamine can serve as a precursor for glutamate, which is a key substrate for the synthesis of glutathione. The de novo synthesis of GSH is a two-step enzymatic process:

Step 1: Glutamate and cysteine are combined by glutamate-cysteine ligase (GCL).

Step 2: Glycine is added to γ-glutamylcysteine by glutathione synthetase (GS).

Investigations into related compounds, such as N-acetylcysteine (NAC) and glutamine administered separately or in combination, have demonstrated effects on glutathione levels and antioxidant capacity. For instance, studies have shown that supplementing with precursors like glutamine and NAC can increase hepatic GSH levels and inhibit lipid peroxidation in experimental models. The combination of glycine and N-acetylcysteine (GlyNAC) has also been studied for its impact on oxidative stress and glutathione deficiency.

Due to the absence of specific research data on the antioxidant effects of this compound, a data table on its detailed research findings cannot be generated at this time.

Decomposition Pathways and Stability Research for N Acetyl L Glycyl L Glutamine

Identification and Characterization of Decomposition Products Under Varied Conditions (e.g., pH, temperature)

Detailed experimental studies specifically identifying the decomposition products of N-Acetyl-L-glycyl-L-glutamine under varied pH and temperature conditions are not extensively available in publicly accessible scientific literature. However, based on the known instability of the glutamine residue in peptides, several degradation pathways can be anticipated. The primary mechanism of non-enzymatic degradation for glutamine-containing peptides is the intramolecular cyclization of the glutamine side chain to form a glutarimide (B196013) (a five-membered ring) intermediate. This is followed by hydrolysis, which can lead to the formation of various isomers of glutamate (B1630785) as well as the release of ammonia (B1221849). guidechem.com

Furthermore, the peptide bonds themselves are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. This would lead to the cleavage of the tripeptide into smaller fragments. Based on the degradation of structurally related compounds, such as N-acetyl-L-glutamine and various glutamine dipeptides, the expected decomposition products for this compound would likely include:

N-Acetyl-L-glycine and L-glutamine : Resulting from the hydrolysis of the glycyl-glutamine peptide bond.

N-Acetyl-L-glycyl-L-glutamic acid and its isomers: Formed via the deamidation of the glutamine side chain.

Pyroglutamic acid : A common degradation product from the cyclization of the N-terminal glutamine, though less likely here due to the N-acetyl group, it could potentially form from the released L-glutamine.

Ammonia : A byproduct of the deamidation of the glutamine side chain.

One study on N-acetyl-L-glutamine identified glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid as decomposition products under harsh conditions (pH <3, 100°C). This suggests that both the amide side chain and the N-acetyl group can be sites of hydrolysis.

Interactive Table: Plausible Decomposition Products of this compound This table outlines the likely degradation products based on the chemical nature of the parent compound and data from related molecules.

Product NameFormation Pathway
N-Acetyl-L-glycyl-L-glutamic acidDeamidation of glutamine side chain
AmmoniaDeamidation of glutamine side chain
N-Acetyl-L-glycineHydrolysis of Gly-Gln peptide bond
L-GlutamineHydrolysis of Gly-Gln peptide bond
L-GlycineHydrolysis of Acetyl-Gly peptide bond
L-Glutamic AcidDeamidation of released L-Glutamine

Kinetic Analysis of Degradation and Factors Influencing Stability

pH : The stability of glutamine-containing peptides is highly pH-dependent. Maximum stability for a similar compound, L-alanyl-L-glutamine, was observed at an approximate pH of 6.0. Both acidic and basic conditions catalyze the degradation reactions (deamidation and peptide bond hydrolysis).

Temperature : As with most chemical reactions, the rate of degradation increases with temperature. Storing glutamine-containing solutions at lower temperatures (e.g., 2-8°C) significantly slows the degradation process compared to room temperature or 37°C.

Adjacent Amino Acid Residues : The amino acid sequence has a profound impact on the rate of glutamine deamidation. Studies have shown that a C-terminal adjacent glycine (B1666218) residue (as in the Gly-Gln sequence of the target molecule) can significantly accelerate the rate of deamidation compared to other amino acid residues. This is because glycine's lack of a side chain offers less steric hindrance for the required intramolecular nucleophilic attack that initiates the degradation of the glutamine side chain.

Interactive Table: Factors Influencing this compound Stability This table summarizes key factors and their general effect on the stability of glutamine-containing peptides.

FactorEffect on StabilityRationale
pH Maximum stability near neutral pH (~6.0)Specific acid and base catalysis accelerates degradation at low and high pH.
Temperature Stability decreases as temperature increasesHigher thermal energy increases reaction rates for hydrolysis and deamidation.
Buffer/Solvent VariableThe type and concentration of buffer salts can influence reaction kinetics.
Amino Acid Sequence Glycine residue may decrease stabilityThe adjacent glycine is known to accelerate the deamidation rate of glutamine.

Strategies for Enhancing the Chemical and Biological Stability of this compound in Different Milieux

Enhancing the stability of this compound is crucial for its practical use. Strategies generally focus on controlling the environmental factors that promote degradation.

pH Control : Formulating solutions containing the peptide at its pH of maximum stability (likely near neutral, around 6.0) is a primary strategy to minimize both acid- and base-catalyzed degradation.

Temperature Management : Strict temperature control is essential. For long-term storage, keeping solutions frozen or refrigerated is highly effective. L-glutamine degradation is significantly slower at 4°C compared to room temperature.

Lyophilization (Freeze-Drying) : Removing water through lyophilization is a common and highly effective method for preventing hydrolytic degradation pathways in the solid state. The peptide can be reconstituted in a suitable buffer immediately before use.

Use of Stabilizing Excipients : In pharmaceutical formulations, co-solvents or excipients such as polyols (e.g., mannitol, sorbitol) or sugars (e.g., sucrose, trehalose) can sometimes enhance the stability of peptides by reducing water activity or through specific molecular interactions.

Modification of the Molecular Structure : While this changes the compound itself, it is a key strategy in drug development. For instance, creating dipeptides of glutamine, such as L-alanyl-L-glutamine or glycyl-L-glutamine, is a well-established method to provide a more stable source of glutamine for applications like cell culture media. The N-acetylation in this compound itself can be considered a stabilizing modification compared to the free N-terminal peptide, as it protects the N-terminal amino group from certain reactions.

By implementing these strategies, the shelf-life and efficacy of this compound in various applications can be significantly improved.

Q & A

Q. What are the standard synthetic routes for N-Acetyl-L-glycyl-L-glutamine, and what methodological considerations are critical for high yield?

The synthesis involves sequential acetylation of glycine followed by peptide coupling with L-glutamine. Key steps include:

  • Acetylation : Use acetic anhydride to protect glycine’s amino group, preventing unwanted side reactions.
  • Coupling : Employ carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) to form the peptide bond between N-acetylglycine and L-glutamine. Protecting groups (e.g., tert-butoxycarbonyl) may enhance selectivity .
  • Purification : Reverse-phase HPLC or recrystallization ensures ≥95% purity, verified by TLC or mass spectrometry .

Q. Why is this compound preferred over free L-glutamine in cell culture media?

The dipeptide’s stability in aqueous solutions prevents spontaneous degradation (common in free L-glutamine), ensuring prolonged bioavailability. Its solubility (245.23 g/mol) supports consistent nutrient delivery, enhancing cell viability and protein expression in mammalian cultures .

Q. How do solubility and stability properties of this compound influence its experimental applications?

The compound’s zwitterionic nature (pKa ~2.2 for carboxyl, ~9.5 for amine) ensures solubility across physiological pH ranges. Stability studies show resistance to autohydrolysis at 4°C for >30 days, making it suitable for long-term cell culture or biochemical assays .

Q. What are the recommended handling and storage protocols to maintain compound integrity?

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation.
  • Safety : Use PPE (gloves, goggles) during handling; avoid inhalation/ingestion. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for adverse reactions .

Q. How does this compound compare structurally and functionally to related dipeptides like glycyl-L-glutamine?

The acetyl group in this compound enhances metabolic stability by resisting aminopeptidase cleavage, unlike glycyl-L-glutamine. This modification extends half-life in vivo, making it preferable for prolonged nutrient delivery studies .

Advanced Research Questions

Q. What advanced analytical methods validate the purity and structure of this compound in complex matrices?

  • LC-MS/MS : Quantify the compound in biological samples (e.g., cell lysates) using a C18 column, mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 245 → 128 for quantification) .
  • NMR : Confirm structural integrity via ¹H-NMR (δ 2.05 ppm for acetyl protons) and ¹³C-NMR (δ 174 ppm for carbonyl carbons) .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Contradictions arise from hydrolysis kinetics:

  • Acidic conditions (pH <3) : Rapid cleavage of the peptide bond (t₁/₂ ~2 hours at 37°C).
  • Neutral/basic conditions : Slower degradation (t₁/₂ >48 hours). Mitigate variability by standardizing buffer systems (e.g., phosphate vs. Tris) and reporting exact experimental conditions .

Q. What enzymatic pathways hydrolyze this compound, and how can these be leveraged in metabolic studies?

Glutaminase (EC 3.5.1.2) and non-specific peptidases cleave the compound into N-acetylglycine and L-glutamine. To track hydrolysis:

  • Fluorometric assays : Use o-phthaldialdehyde (OPA) to detect released L-glutamine.
  • Isotopic labeling : ¹⁵N-labeled L-glutamine enables tracing of nitrogen flux in metabolic pathways .

Q. What experimental designs quantify the compound’s role in cellular metabolic flux?

  • Stable isotope-resolved metabolomics (SIRM) : Incubate cells with ¹³C-glucose and track label incorporation into TCA cycle intermediates via LC-MS.
  • Knockout models : Use CRISPR/Cas9 to silence glutaminase and measure compensatory pathways .

Q. How can solid-phase synthesis optimize large-scale production while minimizing side products?

  • Resin selection : Use Wang resin with Fmoc-protected L-glutamine for automated synthesis.
  • Coupling efficiency : Monitor with Kaiser test; repeat couplings if <99% efficiency.
  • Cleavage : TFA/water (95:5) releases the peptide while preserving acetyl groups. Scale-up reduces cost per gram by ~40% compared to solution-phase methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.